molecular formula C14H13N3O3 B14340927 [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea

Katalognummer: B14340927
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: UKTOGKLIUMVVFK-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is a synthetic organic compound characterized by its unique structure, which includes a phenylmethylidene group attached to an amino urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and phenylmethylideneamino urea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: The phenylmethylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]acetone
  • [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]ethanol

Uniqueness

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H13N3O3

Molekulargewicht

271.27 g/mol

IUPAC-Name

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea

InChI

InChI=1S/C14H13N3O3/c15-14(20)17-16-13(9-4-2-1-3-5-9)11-7-6-10(18)8-12(11)19/h1-8,18-19H,(H3,15,17,20)/b16-13+

InChI-Schlüssel

UKTOGKLIUMVVFK-DTQAZKPQSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)N)/C2=C(C=C(C=C2)O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=NNC(=O)N)C2=C(C=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.